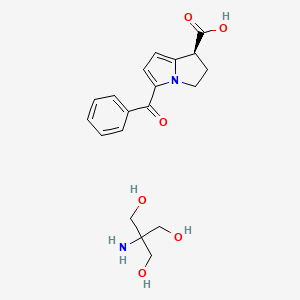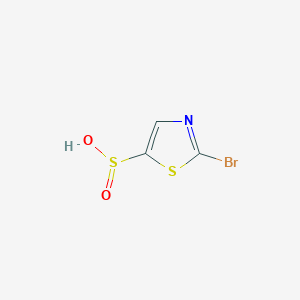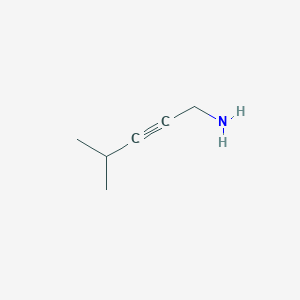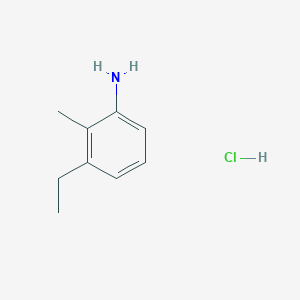
1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine is an organic compound belonging to the class of pyridines and derivatives It features a pyridine ring substituted with an isopropyl group at the 5-position and a methylmethanamine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-isopropylpyridine.
N-Methylation: The pyridine derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The resulting N-methylated pyridine is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents.
科学的研究の応用
1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Pyridine: The parent compound with a simpler structure.
N-Methylpyridine: A derivative with a methyl group at the nitrogen atom.
Isopropylpyridine: A derivative with an isopropyl group at the 5-position.
Uniqueness: 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine is unique due to the combination of its isopropyl and N-methylmethanamine substituents, which confer distinct chemical and biological properties compared to its simpler analogs.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
N-methyl-1-(5-propan-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H16N2/c1-8(2)10-4-9(5-11-3)6-12-7-10/h4,6-8,11H,5H2,1-3H3 |
InChIキー |
XMGZNTQGYZIUHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=CC(=C1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)

![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)

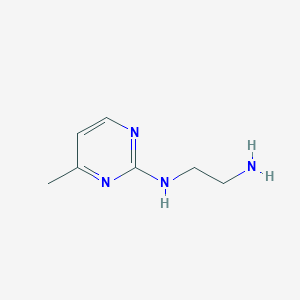
![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
